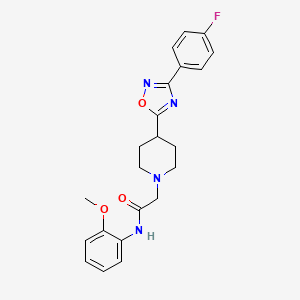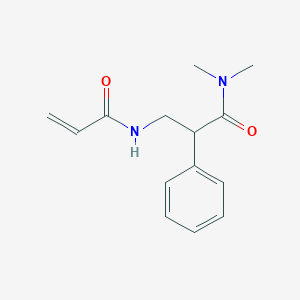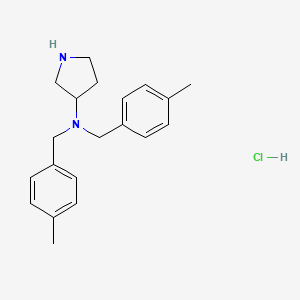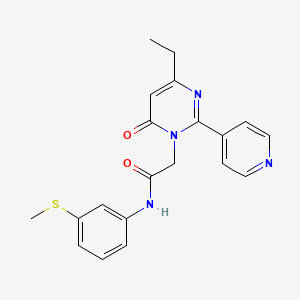
(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the specified benzofuran derivative involves complex reactions such as ring opening followed by ring closure reactions. For example, in the synthesis of related compounds, initial steps often involve reacting specific precursors in the presence of catalysts or under specific conditions to achieve the desired molecular framework. The synthetic strategies can vary widely depending on the target molecule's complexity and the functional groups involved (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure analysis of benzofuran derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT are commonly employed to elucidate structural details. These analyses provide insights into bond lengths, angles, and overall molecular conformation, which are essential for predicting reactivity and interactions with other molecules. For instance, studies on similar compounds have utilized DFT calculations to confirm molecular stability and structural characteristics (Wang, Pan, Song, & Li, 2014).
Chemical Reactions and Properties
Benzofuran derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements. These reactions are influenced by the compound's functional groups and molecular structure. For example, reactions with nucleophiles can lead to the synthesis of diverse derivatives, showcasing the compound's versatility in chemical synthesis (Goto et al., 1991).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as melting point, boiling point, solubility, and crystallinity, are determined by their molecular structure. These properties are essential for handling, storage, and application in various fields. The physical state, color, and stability under different conditions are also key characteristics of interest.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and photophysical properties, are crucial for understanding the behavior of benzofuran derivatives in chemical reactions and potential applications. For example, the electron-donating and electron-withdrawing groups within the molecule significantly affect its reactivity and interactions with other molecules (Nelson, Karpishin, Rettig, & Orvig, 1988).
Wissenschaftliche Forschungsanwendungen
Metal Ion Detection
A study developed a series of fluoroionophores from diamine-salicylaldehyde derivatives, demonstrating their ability to specifically chelate metal ions like Zn^2+ in both organic and semi-aqueous solutions. The pyridine moiety in these compounds supports extra intermolecular metal-fluorophore complexation, indicating potential applications in metal ion detection and cellular metal staining using fluorescence methods W. Hong et al., 2012.
Two-Photon Excited Fluorescence
Aurone derivatives, including a compound similar in structure to the specified chemical, were synthesized to examine their single- and two-photon absorption and fluorescence properties. These compounds exhibit strong yellow-green two-photon excited fluorescence, suggesting applications in imaging and photonic devices Lin Ma et al., 2013.
Photoinduced Intramolecular Interactions
Research on 7-hydroxy-2-methylidene-2,3-dihydro-1H-inden-1-ones revealed the synthesis of isomers with bifurcated intramolecular hydrogen bonds, indicating applications in studying photoinduced intramolecular interactions and the mutual influence of molecular components M. Sigalov et al., 2017.
Electroluminescent Materials
New low-molecular-weight compounds with potential applications in organic light-emitting devices were synthesized. Their photophysical properties suggest their use in developing color electroluminescent structures for displays G. Dobrikov et al., 2011.
Multisignaling Detection of Anions
A heteroleptic iridium(III) complex synthesized for selective and sensitive detection of cyanide anions demonstrates the compound's application in multisignaling chemodosimeters, offering fast and easy detection methods Bin Lou et al., 2010.
Eigenschaften
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-7-14(21)13(10-20(2)3)18-16(11)17(22)15(23-18)8-12-5-4-6-19-9-12/h4-9,21H,10H2,1-3H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBGQGOVPUDRRL-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)

![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid](/img/structure/B2489085.png)
![N-[4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2489086.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)isoxazole-3-carboxamide](/img/structure/B2489087.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2489090.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2489091.png)